2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile 2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile
Brand Name: Vulcanchem
CAS No.: 439095-07-5
VCID: VC4472898
InChI: InChI=1S/C15H8Cl2N4O2/c16-11-4-3-10(12(17)6-11)7-15(8-18,9-19)14-13(21(22)23)2-1-5-20-14/h1-6H,7H2
SMILES: C1=CC(=C(N=C1)C(CC2=C(C=C(C=C2)Cl)Cl)(C#N)C#N)[N+](=O)[O-]
Molecular Formula: C15H8Cl2N4O2
Molecular Weight: 347.16

2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile

CAS No.: 439095-07-5

Cat. No.: VC4472898

Molecular Formula: C15H8Cl2N4O2

Molecular Weight: 347.16

* For research use only. Not for human or veterinary use.

2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile - 439095-07-5

Specification

CAS No. 439095-07-5
Molecular Formula C15H8Cl2N4O2
Molecular Weight 347.16
IUPAC Name 2-[(2,4-dichlorophenyl)methyl]-2-(3-nitropyridin-2-yl)propanedinitrile
Standard InChI InChI=1S/C15H8Cl2N4O2/c16-11-4-3-10(12(17)6-11)7-15(8-18,9-19)14-13(21(22)23)2-1-5-20-14/h1-6H,7H2
Standard InChI Key AQYBXIQQNHJXCT-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C(CC2=C(C=C(C=C2)Cl)Cl)(C#N)C#N)[N+](=O)[O-]

Introduction

Key Findings

2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile (CAS: 439095-07-5) is a malononitrile derivative featuring a 2,4-dichlorobenzyl group and a 3-nitro-2-pyridinyl substituent. While direct pharmacological or industrial applications remain understudied, its structural analogs suggest potential roles in agrochemicals, enzyme inhibition, and materials science. This report synthesizes available data on its synthesis, physicochemical properties, and inferred applications, drawing parallels to related compounds .

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C15H8Cl2N4O2\text{C}_{15}\text{H}_{8}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}

  • Molecular Weight: 347.16 g/mol .

Structural Characterization

The compound comprises:

  • A malononitrile core (C(CN)2\text{C}(\text{CN})_2), enabling electrophilic reactivity.

  • A 2,4-dichlorobenzyl group, introducing steric bulk and lipophilicity.

  • A 3-nitro-2-pyridinyl moiety, contributing to π-π stacking and hydrogen-bonding capabilities .

Table 1: Key Structural Features

FeatureRole in Reactivity/Function
Malononitrile coreElectrophilic site for nucleophilic additions
2,4-DichlorobenzylEnhances lipid solubility and bioactivity
3-Nitro-2-pyridinylFacilitates interactions with biological targets

Synthesis and Reaction Pathways

Knoevenagel Condensation

Malononitrile derivatives are typically synthesized via Knoevenagel condensation, where malononitrile reacts with aldehydes or ketones under basic conditions . For this compound:

  • Precursor: 2,4-Dichlorobenzaldehyde and 3-nitro-2-pyridinecarbaldehyde.

  • Reaction:

    RCHO+NC-C(CN)-CNbaseR-C(CN)=C(CN)-R’\text{RCHO} + \text{NC-C(CN)-CN} \xrightarrow{\text{base}} \text{R-C(CN)=C(CN)-R'}

    Yields are optimized using polar solvents (e.g., ethanol) and catalysts like piperidine .

Patent-Based Synthesis

A patent (WO2002090320A2) describes analogous malononitrile compounds synthesized via:

  • Alkylation: Reacting malononitrile with halogenated aromatics.

  • Nitration: Introducing nitro groups to the pyridine ring post-alkylation .

Table 2: Synthetic Parameters for Analogous Compounds

ParameterConditionYield (%)
SolventEthanol/DMF60–85
Temperature55–80°C
CatalystNaOH or K2_2CO3_3

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely low in water due to the hydrophobic dichlorobenzyl group; soluble in DMF or DMSO .

  • Stability: Nitro groups may confer sensitivity to light and heat, necessitating storage at –20°C .

Spectroscopic Data

  • IR: Peaks at ~2,220 cm1^{-1} (C≡N stretch), 1,520 cm1^{-1} (NO2_2 asymmetric stretch) .

  • NMR: Expected signals:

    • 1H^1\text{H}: δ 8.5–9.0 ppm (pyridinyl H), δ 7.2–7.8 ppm (dichlorobenzyl H) .

CompoundTarget EnzymeIC50_{50} (μM)
2-(3,4-Dihydroxybenzylidene)malononitrileTyrosinase1.92
Target compound (Inferred)Acetylcholinesterase

Research Gaps and Future Directions

  • Pharmacokinetics: No data on absorption, distribution, or metabolism.

  • Toxicity Profiles: In vivo studies needed to establish safe exposure limits.

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry for higher yields .

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